molecular formula C11H7Cl2NO2 B138721 6-Benzyl-3,5-dichloro-1,4-oxazin-2-one CAS No. 131882-02-5

6-Benzyl-3,5-dichloro-1,4-oxazin-2-one

Cat. No.: B138721
CAS No.: 131882-02-5
M. Wt: 256.08 g/mol
InChI Key: RKPPCUQNEFEFKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-3,5-dichloro-1,4-oxazin-2-one typically involves the reaction of benzylamine with a chlorinated oxazinone precursor under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield . The process may also include purification steps, such as recrystallization or chromatography, to isolate the pure compound from any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-3,5-dichloro-1,4-oxazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the oxazinone ring.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.

Mechanism of Action

The mechanism of action of 6-Benzyl-3,5-dichloro-1,4-oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-Benzyl-3,5-dichloro-1,4-oxazin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its reactivity, which makes it valuable for various chemical and industrial applications.

Properties

CAS No.

131882-02-5

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

6-benzyl-3,5-dichloro-1,4-oxazin-2-one

InChI

InChI=1S/C11H7Cl2NO2/c12-9-8(16-11(15)10(13)14-9)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

RKPPCUQNEFEFKX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=C(N=C(C(=O)O2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N=C(C(=O)O2)Cl)Cl

Synonyms

2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(phenylmethyl)-

Origin of Product

United States

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